molecular formula C16H16N4 B2974544 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691887-97-5

5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2974544
CAS No.: 691887-97-5
M. Wt: 264.332
InChI Key: SMQAXVDKFRPEMS-RMKNXTFCSA-N
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Description

The compound 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by methyl groups at positions 5 and 7 and a styryl ((E)-3-phenyl-2-propenyl) substituent at position 6. Triazolopyrimidines are nitrogen-rich heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications due to their ability to engage in hydrogen bonding and π-π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below highlights key structural differences and their impacts:

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target Compound 5,7-dimethyl; 6-(styryl) Enhanced lipophilicity; potential for bioactivity and self-assembly
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) 5,7-dimethyl Common ligand for metal complexes; baseline structure
1-(5,7-Dimethyl-2-phenyl[...]ethanone 6-acetyl Intermediate for further functionalization
Ethyl 5,7-dimethyl[...]-6-carboxylate 6-carboxylate ester Improved solubility for synthetic applications
6-(3-Fluorobenzyl)-5,7-dimethyl[...]-2-(methylsulfanyl) 6-(3-fluorobenzyl); 2-SCH₃ Antimicrobial activity; electronic modulation
5,7-Dichloro[...]triazolo[1,5-a]pyrimidine 5,7-dichloro Herbicidal activity; higher reactivity
TPTH (thioaceto-(2-fluorobenzyl) hydrazone) 2-thioaceto hydrazone Self-assembly into light-emitting microfibers
  • This contrasts with the polar carboxylate ester in , which improves aqueous solubility for synthetic intermediates .
  • Electronic Effects : Fluorine or chlorine substituents (e.g., ) introduce electron-withdrawing effects, altering reactivity and binding affinities. The styryl group’s conjugated system may enable unique electronic transitions, useful in materials science .
  • Functional Group Reactivity : The acetyl group in serves as a reactive handle for further derivatization, whereas the methylsulfanyl group in enhances antimicrobial potency through hydrophobic interactions .

Biological Activity

5,7-Dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine, also known by its CAS number 691887-98-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅
Molar Mass279.34 g/mol
CAS Number691887-98-6

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism involves cell cycle arrest at the G2/M phase and activation of the mitochondrial apoptotic pathway. Key findings include:

  • Induction of Apoptosis : The compound activates caspases (caspase-9 and caspase-3), leading to programmed cell death.
  • Cell Cycle Arrest : Treatment with the compound results in a concentration-dependent G2/M arrest in EC109 esophageal cancer cells.
  • Mitochondrial Dysfunction : The compound causes a decrease in mitochondrial membrane potential and upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like MDM2 and increasing p53 levels .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of triazolo-pyrimidine derivatives. In a related study focusing on similar compounds, it was found that certain derivatives exhibited significant anticonvulsant activity in animal models. Although specific data on this compound is limited, the triazole structure is generally associated with this activity:

  • Maximal Electroshock Test (MES) : Compounds with similar structures have shown effectiveness in reducing seizure activity compared to standard anticonvulsants like carbamazepine and valproate .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:

  • Mitochondrial Pathway Activation : Induces apoptosis through mitochondrial dysfunction.
  • Cell Cycle Modulation : Alters the progression of the cell cycle specifically at the G2/M checkpoint.
  • Selective Toxicity : Shows preferential toxicity towards cancer cells over normal cells.

Case Studies

Several studies have explored the synthesis and evaluation of triazolo-pyrimidine derivatives for their biological activities:

  • Cytotoxicity Studies : A novel derivative exhibited excellent cytotoxicity against five human cancer cell lines while showing minimal effects on normal liver cells (L02) .
  • Anticonvulsant Evaluation : Compounds similar to this compound were tested for their anticonvulsant properties using established animal models .

Properties

IUPAC Name

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)20-16(19-12)17-11-18-20/h3-9,11H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQAXVDKFRPEMS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=NC=NN12)C)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321539
Record name 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691887-97-5
Record name 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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